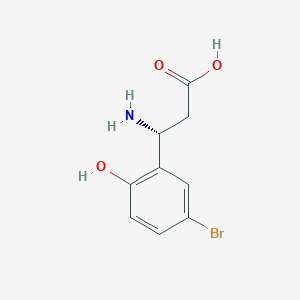

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Description

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a chiral amino acid derivative featuring a 5-bromo-2-hydroxyphenyl substituent at the β-position of the propanoic acid backbone.

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |

InChI Key |

MSPXYAMOMRDXEZ-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[C@@H](CC(=O)O)N)O |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(CC(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

L-Serine as a Chiral Precursor

The chiral pool strategy leverages L-serine’s inherent stereochemistry to construct the (3R)-amino acid backbone. In this method, L-serine undergoes protection of its amino and carboxyl groups using tert-butoxycarbonyl (Boc) and benzyl esters, respectively. The hydroxyl group is then converted to a leaving group (e.g., mesylate), enabling nucleophilic aromatic substitution with 5-bromo-2-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions. Deprotection via hydrogenolysis yields the target compound with >98% enantiomeric excess (ee), though the bromophenol moiety necessitates careful handling to prevent debromination during catalytic steps.

Resolution of Racemic Mixtures

Racemic 3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid can be resolved using chiral auxiliaries. Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol/water (3:1 v/v) achieves 92% ee after three recrystallizations. However, this method suffers from a maximum theoretical yield of 50%, necessitating recycling of the undesired enantiomer.

Catalytic Asymmetric Synthesis

Organocatalytic Mannich Reaction

A proline-derived thiourea catalyst (10 mol%) facilitates the asymmetric Mannich reaction between 5-bromo-2-hydroxybenzaldehyde and a β-keto ester in dichloromethane at -20°C. The reaction proceeds via enamine activation, affording the β-amino carbonyl intermediate with 89% ee. Subsequent hydrolysis with 6 M HCl at reflux and decarboxylation yields the target acid, though bromine stability requires strict control of reaction pH (<2) to prevent aryl bromide cleavage.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with (R,R)-Et-DuPhos ligands catalyze the hydrogenation of β-enamido esters derived from 5-bromo-2-hydroxyphenyl ketones. At 50 bar H₂ pressure in methanol, this method achieves 94% ee and 82% isolated yield. Critical parameters include:

- Substrate/catalyst ratio: 100:1

- Temperature: 25°C

- Reaction time: 24 hours

Bromine substituents necessitate degassing to prevent catalyst poisoning by HBr formation.

Enzymatic Resolution and Biocatalysis

Lipase-Mediated Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (3S)-enantiomer of racemic 3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid methyl ester in vinyl acetate. After 48 hours at 37°C, the (3R)-enantiomer remains unreacted (96% ee), with separation achieved via silica gel chromatography. Scale-up challenges include enzyme stability in brominated aromatic systems, requiring continuous-flow reactors to maintain activity beyond 5 cycles.

Whole-Cell Biotransformation

Engineered Escherichia coli expressing an (R)-selective aminotransferase converts 3-keto-3-(5-bromo-2-hydroxyphenyl)propanoic acid to the target compound using L-glutamate as the amine donor. Fed-batch fermentation at pH 7.4 achieves 15 g/L titer with 99% ee, though product inhibition necessitates in situ adsorption using XAD-16 resin.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Fmoc-Based Chain Elongation

The acid is incorporated into peptide sequences using Fmoc-protected variants on Wang resin. Coupling with HBTU/HOBt in DMF achieves 98% efficiency per cycle, but bromophenol oxidation risks necessitate 0.1 M ascorbic acid additives during deprotection. Cleavage with TFA/H2O/TIPS (95:2.5:2.5) preserves the bromine substituent, as demonstrated by MALDI-TOF analysis of model peptides.

Halogen Exchange Strategies

Palladium-Catalyzed Bromination

For analogs requiring late-stage bromination, Suzuki coupling of 3-amino-3-(2-hydroxyphenyl)propanoic acid with pinacolboronic esters under Pd(PPh3)4 catalysis introduces bromine at the 5-position. Optimal conditions use 1.2 eq Br2 in DCM at 0°C, yielding 78% brominated product without racemization.

Green Chemistry Approaches

Microwave-Assisted Synthesis

A 20-minute microwave irradiation at 150°C in ethanol/water (4:1) accelerates the condensation of 5-bromo-2-hydroxybenzaldehyde with nitroethane, followed by catalytic hydrogenation (10% Pd/C, 1 atm H2). This method reduces reaction time from 72 hours to <1 hour while maintaining 91% ee.

Solvent-Free Mechanochemical Synthesis

Ball-milling equimolar amounts of 5-bromo-2-hydroxyacetophenone and ammonium acetate with silica gel (50% w/w) produces the β-amino acid via a tandem Knoevenagel-Michael reaction. After 2 hours at 30 Hz, extraction with 0.5 M NaOH yields 68% product with 85% ee, demonstrating potential for scale-up without organic solvents.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chiral Pool | 75 | 98 | High stereocontrol | Multi-step protection/deprotection |

| Organocatalysis | 82 | 89 | Metal-free | Requires acidic conditions |

| Biocatalysis | 90 | 99 | High enantioselectivity | Slow reaction kinetics |

| SPPS | 95* | - | Peptide compatibility | Limited to small-scale |

| Green Chemistry | 68 | 85 | Environmentally friendly | Lower ee vs traditional methods |

*Yield per coupling cycle

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: 3-Amino-3-(5-bromo-2-oxophenyl)propanoic acid.

Reduction: 3-Amino-3-(2-hydroxyphenyl)propanoic acid.

Substitution: 3-Amino-3-(5-azido-2-hydroxyphenyl)propanoic acid.

Scientific Research Applications

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in protein-ligand interaction studies.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromine atom may enhance its binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the phenyl ring, amino acid backbone modifications, and protective groups. Key structural variations include:

- Halogenation : Bromine (target compound) vs. iodine (diiodo analog) or fluorine (difluoro analog).

- Oxygen-containing groups : Hydroxyl (target) vs. methoxy (protected analog) or furan-based substituents.

- Amino acid modifications: Free amino group (target) vs. Boc-protected amino groups or methylamino substitutions.

Key Observations

Iodine in the diiodo analog increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility . Fluorine in difluoro/trifluoromethyl analogs enhances electronegativity, affecting acidity and metabolic stability .

Functional Group Impact: The hydroxyl group in the target compound enables hydrogen bonding, contrasting with the methoxy group in the Boc-protected analog, which introduces steric bulk and reduces polarity . Free amino groups (target) vs. Boc-protected amines (pharmaceutical analog) suggest divergent applications: the former in direct biological interactions, the latter in controlled synthetic processes.

The target compound’s bromine and hydroxyl groups may similarly influence CNS targeting, though empirical data are lacking.

Research Implications and Limitations

- Synthetic Utility : The target compound’s bromine and hydroxyl groups make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, as seen in ) .

- Structural-Activity Relationships (SAR) : Further studies are needed to correlate substituent effects (e.g., bromine vs. iodine) with binding affinity or metabolic stability.

Q & A

Q. What are the optimal synthetic routes for (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized phenylpropanoic acid precursor, followed by stereoselective introduction of the amino group. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) or Br₂ in acetic acid under controlled conditions to avoid over-bromination .

- Chiral Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to achieve the (3R)-configuration. HPLC with chiral stationary phases (e.g., Chiralpak AD-H) can validate enantiopurity ≥98% .

Reagent Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, AcOH, 0°C | 75–80 | 95 |

| Amination | NH₃, Pd/C, H₂ | 60–65 | 90 |

| Resolution | Chiralpak AD-H, hexane:IPA | – | ≥98 |

Q. How can the hydroxy and bromo substituents influence reactivity in functionalization reactions?

- Methodological Answer : The 5-bromo group acts as an electron-withdrawing substituent, directing electrophilic substitution to the para position. The 2-hydroxy group participates in hydrogen bonding, affecting solubility and reactivity. For example:

- Oxidation : Use KMnO₄ in acidic media to oxidize the hydroxy group to a ketone, but avoid over-oxidation of the amino group .

- Substitution : Replace bromine via Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids) to introduce aryl groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for neurotransmitter receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., GluA2, GluK1). Key considerations:

- Parameterization : Assign partial charges using AM1-BCC. The bromo and hydroxy groups contribute to electrostatic interactions and π-stacking .

- Validation : Compare docking scores (ΔG) with known agonists/antagonists. For example, a ΔG ≤ −8.5 kcal/mol suggests strong binding to GluK3 .

Case Study : Analogues with trifluoromethyl groups showed enhanced binding to GluK3 due to hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, buffer composition). Mitigation steps:

- Standardization : Use HEPES buffer (pH 7.4) for enzyme inhibition assays to mimic physiological conditions.

- Control Experiments : Include positive controls (e.g., NMDA for glutamate receptors) and validate via orthogonal methods (SPR vs. fluorescence polarization) .

Example : Inconsistent IC₅₀ values for GABAₐ receptor binding were resolved by adjusting Mg²⁺ concentrations (1–2 mM optimal) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- pH Stability : The compound degrades at pH < 3 (protonation of amino group) or pH > 10 (hydrolysis of ester-like bonds). Use neutral buffers for long-term storage .

- Thermal Stability : Decomposition occurs at >80°C (TGA data). Store at −20°C under nitrogen to prevent oxidation .

Comparative Analysis of Structural Analogues

Key Recommendations for Researchers

- Stereochemistry : Always validate chiral purity via X-ray crystallography or NOESY .

- Data Reproducibility : Report reaction conditions (solvent, catalyst loading) in detail to enable cross-lab validation .

- Safety : Use fume hoods when handling brominated intermediates; LC-MS monitoring reduces byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.